molecular formula C25H28FN3O3 B14940739 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone

Cat. No.: B14940739
M. Wt: 437.5 g/mol
InChI Key: BNLWVSSLQCCHAR-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazino]-1-[6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]-1-ethanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a quinoline moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the quinoline moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl group and the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the piperazine and quinoline moieties.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(2-Fluorophenyl)piperazino]-1-[6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazino]-1-[6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]-1-ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Fluorophenyl)piperazino]-1-[6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]-1-ethanone is unique due to its specific combination of a fluorophenyl-substituted piperazine ring and a quinoline moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H28FN3O3

Molecular Weight

437.5 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)ethanone

InChI

InChI=1S/C25H28FN3O3/c1-17-14-25(2,3)29(21-13-23-22(12-18(17)21)31-16-32-23)24(30)15-27-8-10-28(11-9-27)20-7-5-4-6-19(20)26/h4-7,12-14H,8-11,15-16H2,1-3H3

InChI Key

BNLWVSSLQCCHAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)CN4CCN(CC4)C5=CC=CC=C5F)(C)C

Origin of Product

United States

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